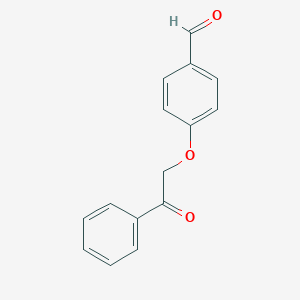
2,5-Dibromo-4-fluorotoluene
Übersicht
Beschreibung
2,5-Dibromo-4-fluorotoluene (DBFT) is a halogenated aromatic compound, which is widely used in the chemical industry due to its unique properties. It is a colorless solid that has a sweet, bromine-like odor and is soluble in organic solvents. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a flame retardant, a surfactant, and a stabilizer in polymers. DBFT has a wide range of applications due to its versatile reactivity and solubility in organic solvents.
Wissenschaftliche Forschungsanwendungen
Microwave Spectroscopy and Quantum Chemistry : A study on 2-Chloro-4-fluorotoluene, a related compound, explored its internal rotation and chlorine nuclear quadrupole coupling using microwave spectroscopy and quantum chemistry. This research contributes to understanding the molecular dynamics and structure of such compounds (Nair et al., 2020).
Solid Acid Catalysts for Nitration : Fluorotoluenes, including compounds similar to 2,5-Dibromo-4-fluorotoluene, have been nitrated using solid acid catalysts. This method is regioselective, environmentally friendly, and simpler than conventional processes (Maurya et al., 2003).
Anodic Fluorination of Fluorotoluenes : Research on the electrochemical fluorinations of various fluorotoluenes, including those structurally related to this compound, has been conducted. This study provides insights into the fluorination process on different parts of the molecule (Momota et al., 1998).
Fungal Metabolism of Toluene : The catabolism of toluene by various fungi, using fluorotoluenes as model substrates, was studied to understand the metabolic pathways involved. This research is significant for bioremediation and environmental sciences (Prenafeta-Boldú et al., 2001).
Synthesis of Radiographic Opaques : Research on synthesizing new compounds like 3,5-dibromo-4-fluorobenzoic acid and its derivatives, which are structurally related to this compound, has implications for developing new radiographic opaque materials (Sprague et al., 1953).
Synthesis of Aziridines : The generation of fluoro(phenyl)carbene from α-bromo-α-fluorotoluene and its reaction with Schiff bases to produce aziridines was studied. This research contributes to organic synthesis methodologies (Kusei et al., 2005).
High-Pressure and Low-Temperature Polymorphism : Studies on the polymorphism of fluorotoluene isomers under high-pressure and low-temperature conditions shed light on the crystallization processes in weakly bonded systems (Ridout & Probert, 2013).
Safety and Hazards
“2,5-Dibromo-4-fluorotoluene” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
Wirkmechanismus
Target of Action
2,5-Dibromo-4-fluorotoluene is primarily used in the field of organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organoboron reagents used in these reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound acts as an electrophile . It undergoes oxidative addition with a palladium catalyst, forming a new Pd-C bond . The organoboron reagent then undergoes transmetalation, transferring the organic group from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental to organic chemistry .
Pharmacokinetics
It’s important to note that this compound is a liquid at room temperature and has a boiling point of 92-94°c .
Result of Action
The result of this compound’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound in Suzuki-Miyaura cross-coupling reactions can be influenced by various environmental factors. For instance, the reaction typically requires a palladium catalyst and a base . Additionally, the reaction is often performed in a solvent such as water or an alcohol . Safety precautions should be taken when handling this compound, as it may cause skin and eye irritation, and respiratory irritation .
Eigenschaften
IUPAC Name |
1,4-dibromo-2-fluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJWWHAZRJAYKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369085 | |
| Record name | 2,5-DIBROMO-4-FLUOROTOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134332-29-9 | |
| Record name | 2,5-DIBROMO-4-FLUOROTOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 134332-29-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



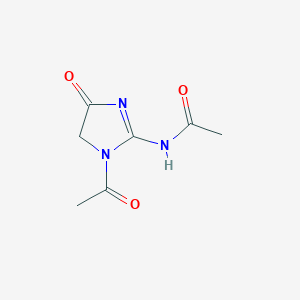
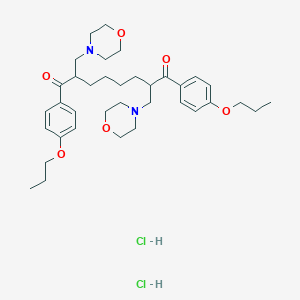
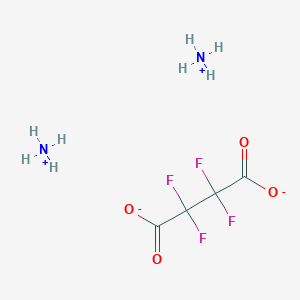
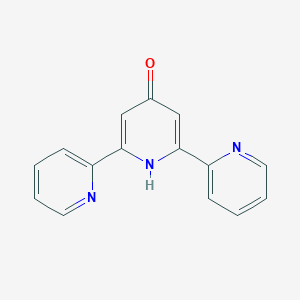
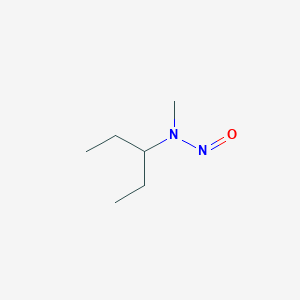
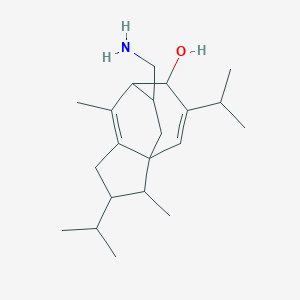
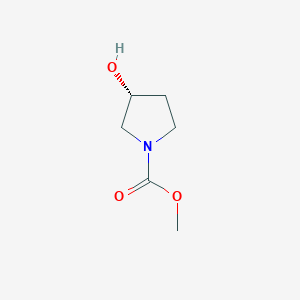
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)

![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)

